3-Fluoro-3'-methoxybenzophenone

Description

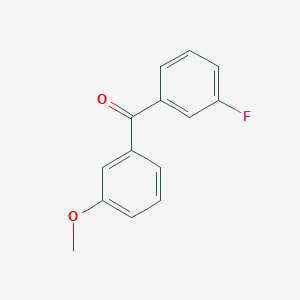

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVUNNOCPNIWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559222 | |

| Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120553-05-1 | |

| Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization of 3 Fluoro 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Fluoro-3'-methoxybenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals a set of distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The aromatic region of the spectrum is complex due to the substitution patterns on both phenyl rings. The protons on the 3-fluorophenyl ring and the 3-methoxyphenyl (B12655295) ring exhibit characteristic chemical shifts and coupling patterns. Typically, the spectrum shows multiplets in the aromatic region, and a singlet for the methoxy group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.16 - 7.98 | m | - |

| Methoxy Protons (OCH₃) | 3.89 | s | - |

Data obtained in CDCl₃ at 400 MHz. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound displays signals for each unique carbon atom, including the carbonyl carbon, the carbons of the two aromatic rings, and the methoxy carbon. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound | Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | | :--- | :--- | :--- | | C=O | 190.5 | - | | C-F | 166.5 | d, J = 256.7 | | Aromatic Carbons | 114.3 - 132.8 | m | | | OCH₃ | 55.6 | - | Data obtained in CDCl₃ at 101 MHz. rsc.org

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. A representative ¹⁹F NMR spectrum in CDCl₃ shows a chemical shift of approximately -102.4 ppm. rsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration. Additionally, C-O stretching vibrations from the methoxy group and the ether linkage of the benzophenone (B1666685), C-F stretching, and aromatic C-H and C=C stretching vibrations are present.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | ~1700 |

| Aromatic C=C Stretch | ~1600, ~1450 |

| C-O Stretch (methoxy & ether) | ~1250, ~1050 |

| C-F Stretch | ~1200 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₄H₁₁FO₂]⁺ | 230.07 |

| 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.02 |

| 3-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | 135.04 |

| 3-Fluorophenyl cation | [C₆H₄F]⁺ | 95.03 |

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule's chromophores. The benzophenone core in this compound is the primary chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are influenced by the fluoro and methoxy substituents on the aromatic rings. Benzophenone derivatives are known to be photosensitive, and this characteristic is utilized in applications like photocatalysis. ossila.com

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of a benzophenone derivative is primarily characterized by two types of electronic transitions: the intense π → π* transitions and the weaker, lower-energy n → π* transitions. The π → π* transitions typically occur at shorter wavelengths (higher energy) and are associated with the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings and the carbonyl group. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

For the parent benzophenone molecule, the strong π → π* absorption band is typically observed around 250 nm, while the forbidden n → π* transition appears as a weaker band at approximately 340 nm. The introduction of substituents on the phenyl rings can significantly influence the position and intensity of these absorption bands.

In the case of this compound, the presence of a fluorine atom and a methoxy group is expected to modulate the electronic transitions. The fluorine atom, being an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R), will have a complex influence. The methoxy group, on the other hand, is a strong electron-donating group through resonance (+R).

Based on studies of other substituted benzophenones, it can be anticipated that the π → π* band of this compound will exhibit a bathochromic (red) shift compared to unsubstituted benzophenone. This is due to the extension of the conjugated system by the substituents, which lowers the energy gap between the π and π* orbitals. The methoxy group, in particular, is known to cause a significant red shift. The n → π* transition is also likely to be affected, though predicting the exact shift is more complex as it is sensitive to both electronic and steric factors.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | 260 - 290 | High | Bathochromic shift expected due to substituents. |

| n → π | 340 - 360 | Low | Position influenced by electronic and steric effects. |

Note: The data in this table is estimated based on the known effects of similar substituents on the benzophenone chromophore and is not based on direct experimental measurement for this compound.

Solvent Effects on Electronic Transitions of Fluorinated Methoxybenzophenones

The electronic transitions of benzophenone and its derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The study of solvent effects provides valuable information about the nature of the electronic transitions and the interactions between the solute and solvent molecules.

For the π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, reducing the energy of the transition.

Conversely, the n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. The ground state, with its non-bonding electrons on the carbonyl oxygen, can form hydrogen bonds with protic solvents (e.g., ethanol, methanol). This stabilizes the ground state more than the excited state, where one of the non-bonding electrons has been promoted. Consequently, the energy required for the transition increases, resulting in a blue shift.

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Expected Shift in π → π* Transition | Expected Shift in n → π* Transition |

| Hexane (B92381) | Non-polar | Reference | Reference |

| Dichloromethane | Polar aprotic | Bathochromic (Red) Shift | Slight Hypsochromic (Blue) Shift |

| Ethanol | Polar protic | Bathochromic (Red) Shift | Significant Hypsochromic (Blue) Shift |

| Acetonitrile | Polar aprotic | Bathochromic (Red) Shift | Slight Hypsochromic (Blue) Shift |

Note: The predicted shifts are based on general principles of solvatochromism for benzophenone derivatives and are not from direct experimental data for this compound.

Crystallographic Investigations for Solid-State Structure (if applicable)

As of the current literature survey, no public crystallographic data for this compound is available. Therefore, a definitive description of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided.

However, based on the known structures of other benzophenone derivatives, some general structural features can be anticipated. The molecule would consist of two phenyl rings bonded to a central carbonyl carbon. The two phenyl rings are not coplanar and are twisted out of the plane of the carbonyl group to varying degrees due to steric hindrance. This dihedral angle is a key structural parameter in benzophenones.

The crystal packing would be governed by intermolecular interactions such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O and C-H···F hydrogen bonds. The presence of the polar carbonyl group and the fluoro and methoxy substituents would lead to a specific packing arrangement that maximizes these stabilizing interactions. A definitive crystal structure determination through X-ray crystallography would be necessary to confirm these anticipated features.

Advanced Computational and Theoretical Studies of 3 Fluoro 3 Methoxybenzophenone

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and density functional theory (DFT) approaches provide a powerful lens for examining molecular structure, stability, and electronic behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules like 3-Fluoro-3'-methoxybenzophenone. A typical DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its shape.

From a single-point energy calculation on the optimized geometry, a wealth of electronic properties can be derived. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic transitions. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to predict regions of the molecule that are electron-rich or electron-poor, offering insights into intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Description |

| Ground State Energy (Hartree) | Data not available | The total electronic energy of the molecule in its most stable geometric arrangement. |

| HOMO Energy (eV) | Data not available | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy (eV) | Data not available | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | Data not available | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability and electronic excitation energy. |

| Dipole Moment (Debye) | Data not available | A measure of the overall polarity of the molecule arising from the asymmetrical distribution of charge. |

Note: The table above is illustrative. Specific values for this compound are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

To investigate the photophysical properties of a molecule, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. nih.gov Building upon the ground-state calculations from DFT, TD-DFT can predict the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. The theory also calculates the oscillator strength for each transition, a measure of the probability of the transition occurring, which correlates with the intensity of the absorption peak. These calculations are invaluable for interpreting experimental UV-Vis spectra and understanding how the molecule interacts with light.

Table 2: Hypothetical TD-DFT Excited State Data for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available |

| S3 | Data not available | Data not available | Data not available |

Note: This table represents the type of data that would be generated from TD-DFT calculations. Specific findings for this compound are not available in the public scientific literature.

Molecular Dynamics Simulations for Conformational Space and Stability

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment (e.g., a solvent). An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and then calculating the forces on each atom and how they move over a series of very small time steps.

These simulations can explore the potential energy surface of the molecule, identifying different stable and metastable conformations and the energy barriers between them. This is particularly relevant for a molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the central carbonyl group. The results of MD simulations can provide insights into the molecule's flexibility, its average structure in solution, and how it interacts with surrounding molecules.

Theoretical Insights into Substituent Effects on Spectroscopic and Photophysical Properties

The fluorine and methoxy (B1213986) substituents on the benzophenone (B1666685) core are expected to significantly influence its electronic and photophysical properties. A systematic computational study could elucidate these effects by comparing the calculated properties of this compound with those of unsubstituted benzophenone and other derivatives.

Predictive Modeling for Chemical Reactivity and Synthetic Design

Computational chemistry also offers tools for predicting the reactivity of a molecule, which can guide synthetic chemists in designing new reaction pathways. For this compound, DFT-based reactivity descriptors can be calculated. These include the Fukui functions, which identify the most electrophilic and nucleophilic sites in a molecule, and the dual descriptor, which can distinguish between sites susceptible to nucleophilic or electrophilic attack.

Furthermore, computational models can be used to simulate reaction mechanisms, calculating the activation energies of potential reaction pathways to predict the most likely products. This type of predictive modeling can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes.

Photochemistry and Photophysical Dynamics of 3 Fluoro 3 Methoxybenzophenone

Fundamental Photoreactivity Pathways of Substituted Benzophenones

Benzophenone (B1666685) and its derivatives are archetypal molecules in the study of photochemistry, known for their rich and varied photoreactivity. Upon absorption of ultraviolet (UV) light, these compounds are promoted to an electronically excited state, initiating a cascade of photophysical and photochemical processes. The specific pathways taken are highly dependent on the nature and position of substituents on the benzophenone core, as well as the surrounding environment.

Intersystem Crossing (ISC) Efficiency and Triplet State Formation

A defining characteristic of benzophenone photochemistry is its exceptionally high efficiency of intersystem crossing (ISC), the process by which the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). For benzophenone itself, the quantum yield of triplet formation is close to unity. edinst.com This high ISC efficiency is attributed to the spin-orbit coupling between the initially populated n→π* singlet state and a lower-lying π→π* triplet state. scispace.com

The substitution on the benzophenone rings can significantly influence the ISC rate and efficiency. rsc.org The introduction of substituents alters the energies of the n→π* and π→π* states, thereby affecting the energy gap and coupling between the relevant singlet and triplet states. researchgate.net For instance, electron-donating groups can raise the energy of the n→π* state, potentially altering the ISC pathway. mdpi.com Conversely, heavy atoms, such as bromine, are known to enhance spin-orbit coupling and can increase the rate of ISC. whiterose.ac.uk

The formation of the triplet state is a critical step, as this long-lived, high-energy species is the primary photoactive state for many of the subsequent photochemical reactions of benzophenones. mdpi.com The triplet state of benzophenone is characterized by having two unpaired electrons with parallel spins, making it a diradical species. hilarispublisher.com This diradical nature is central to its ability to participate in hydrogen abstraction and other radical-mediated reactions.

Mechanisms of Photoreduction of Benzophenone Derivatives

The photoreduction of benzophenones is a classic photochemical reaction, typically involving the abstraction of a hydrogen atom by the excited triplet state of the benzophenone from a suitable hydrogen donor. acs.org This process is a cornerstone of organic photochemistry and has been extensively studied. acs.org

Upon formation, the triplet benzophenone can abstract a hydrogen atom from a variety of sources, including solvents like alcohols or alkanes, or even from other organic molecules. hilarispublisher.comnih.gov For example, in the presence of isopropyl alcohol, the triplet benzophenone abstracts a hydrogen atom from the alcohol, leading to the formation of a benzophenone ketyl radical and an isopropyl ketyl radical. nih.govyoutube.com Two benzophenone ketyl radicals can then combine to form benzpinacol, a characteristic product of this reaction. capes.gov.brresearchgate.net

The rate and efficiency of photoreduction are markedly dependent on the substituents present on the benzophenone ring. nih.govacs.org Electron-withdrawing substituents can enhance the reactivity of the triplet state towards hydrogen abstraction, while electron-donating groups may decrease it. acs.org This substituent effect is attributed to changes in the electron density on the carbonyl oxygen in the triplet state and the stability of the resulting ketyl radical. nih.gov The kinetics of these photoreduction reactions have been investigated in detail using techniques like laser flash photolysis, which allows for the direct observation of the transient ketyl radical intermediates. researchgate.net

Excited State Dynamics and Photophysical Properties

The photophysical properties of 3-Fluoro-3'-methoxybenzophenone, like other substituted benzophenones, are dictated by the nature of its electronically excited states and the transitions between them. These properties include its absorption of light, and the subsequent de-excitation pathways of fluorescence and phosphorescence.

Electronic Absorption Properties and Transitions (n→π, π→π)

The UV-Vis absorption spectrum of benzophenones is characterized by distinct absorption bands corresponding to different electronic transitions. scialert.net The two most important transitions are the n→π* and π→π* transitions. researchgate.net

The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and appears at longer wavelengths in the UV spectrum. The π→π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, and is generally a much stronger absorption, occurring at shorter wavelengths. mdpi.com

The positions and intensities of these absorption bands are sensitive to the substituents on the phenyl rings and the polarity of the solvent. researchgate.net For instance, polar solvents can cause a blue shift (a shift to shorter wavelengths) of the n→π* transition due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. scialert.netresearchgate.net This phenomenon is known as solvatochromism. nih.govaip.orgresearchgate.net The presence of fluoro and methoxy (B1213986) substituents in this compound will influence the energies of the molecular orbitals and thus the wavelengths of these transitions. The fluorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, will have opposing electronic effects, leading to a complex modulation of the absorption spectrum. nih.gov The absorption properties of substituted benzophenones can be further analyzed using computational methods like Density Functional Theory (DFT) to understand the nature of the electronic transitions. scialert.net

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Following absorption of light and population of the excited singlet state, benzophenone derivatives can relax through radiative pathways, namely fluorescence (from S₁) and phosphorescence (from T₁). However, due to the highly efficient intersystem crossing in benzophenones, fluorescence is generally very weak, with low quantum yields. mdpi.com

Phosphorescence, the emission of light from the triplet state, is a more prominent feature for many benzophenone derivatives, although it is often only observed at low temperatures in rigid matrices to minimize non-radiative decay pathways. edinst.com The lifetime of the phosphorescence can range from milliseconds to seconds, depending on the specific derivative and the environment. bohrium.comrsc.org

The quantum yields and lifetimes of both fluorescence and phosphorescence are influenced by the substituents on the benzophenone core. For instance, the presence of heavy atoms can increase the rate of phosphorescence by enhancing spin-orbit coupling. The fluorescence and phosphorescence spectra provide valuable information about the energies of the S₁ and T₁ states, respectively. researchgate.netresearchgate.net For some benzophenone derivatives, delayed fluorescence can also be observed, which arises from the thermal repopulation of the S₁ state from the T₁ state, followed by fluorescence. acs.orgresearchgate.net

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

| Compound | Absorption Maxima (λmax, nm) | Phosphorescence Lifetime (τp) | Reference |

| Benzophenone | ~250 (π→π), ~340 (n→π) | ~1 ms (B15284909) (at 77 K) | edinst.comrsc.org |

| 4-Methoxybenzophenone | - | - | nih.govresearchgate.net |

| Benzophenone in PMMA | 530 (Triplet Absorption) | Milliseconds (low temp) to microseconds (room temp) | edinst.com |

Photochemical Reactions and Catalysis Mediated by Fluorinated Benzophenones

The unique photophysical properties of benzophenones, particularly their efficient triplet state formation, make them valuable as photosensitizers in a variety of chemical reactions. nih.govsigmaaldrich.commedicaljournals.setum.de A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed.

Fluorinated benzophenones can act as effective photosensitizers. The triplet state of the fluorinated benzophenone, formed after light absorption and intersystem crossing, can transfer its energy to a suitable acceptor molecule, promoting the acceptor to its own triplet state. This process, known as triplet-triplet energy transfer, can initiate a range of photochemical transformations in the acceptor molecule.

Furthermore, the excited triplet state of fluorinated benzophenones can participate directly in photochemical reactions, such as hydrogen abstraction, to generate radical species. rsc.orgibm.comacs.org These radicals can then initiate polymerization reactions or engage in other chemical transformations. The incorporation of fluorine atoms can influence the reactivity and stability of the photosensitizer and the intermediates involved in the catalytic cycle. For example, the electron-withdrawing nature of fluorine can affect the energy of the triplet state and its hydrogen abstraction ability.

Benzophenone derivatives have been employed as photoinitiators for polymerization processes and in photodynamic therapy, where their ability to generate reactive oxygen species upon irradiation is utilized. rsc.org The specific substitution pattern on the benzophenone core, including fluorination, allows for the fine-tuning of their photophysical and photochemical properties for specific applications.

Applications in Photochemical Fluorination

Substituted benzophenones have emerged as effective organic photocatalysts for fluorination reactions, leveraging light energy to generate reactive fluorine species under mild conditions. While specific studies detailing this compound as the primary photocatalyst are not prevalent, the general mechanism is well-established through investigations of closely related derivatives like 4-fluoro-4′-methoxybenzophenone. ossila.com This process typically involves using a fluorine source, such as sulfur hexafluoride (SF₆), which is activated via a single-electron transfer (SET) from the photoexcited benzophenone derivative.

The reaction mechanism initiates with the absorption of UV light (e.g., 365 nm) by the benzophenone photocatalyst, promoting it to an excited state. ossila.com This excited molecule then transfers an electron to the fluorine source. This SET process generates a fluoride (B91410) ion, which can then participate in the fluorination of a target substrate. This method is advantageous due to its compatibility with various functional groups and its operation at ambient temperatures. For instance, using 4-fluoro-4′-methoxybenzophenone as a photocatalyst in a reaction with sulfur hexafluoride has been reported to achieve a moderate yield of 56% under 365 nm UV irradiation. ossila.com

| Photocatalyst | Light Source | Fluorine Source | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-4′-methoxybenzophenone | UV (365 nm) | Sulfur Hexafluoride (SF₆) | 56 | ossila.com |

| 4,4′-Dimethoxybenzophenone (DMBP) | UV-A (365 nm) | Sulfur Hexafluoride (SF₆) | 93 |

Photoinduced Electron and Energy Transfer Processes in Substituted Benzophenones

Upon absorption of light, typically in the UV-A region (~350 nm), benzophenone derivatives are promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a long-lived triplet state. rsc.org This triplet excited state is the key intermediate responsible for the rich photochemistry of benzophenones, which can proceed via two primary competing pathways: photoinduced energy transfer (EnT) and photoinduced electron transfer (PET). acs.orgnih.gov

Photoinduced Electron Transfer (PET) involves the transfer of an electron to or from the excited benzophenone molecule. youtube.com An excited state molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground state counterpart. youtube.com In a PET process, the excited benzophenone can react with a quencher, leading to the formation of a radical cation of one species and a radical anion of the other. youtube.com The direction of electron transfer is dictated by the redox potentials of the donor and acceptor pair. The presence of substituents on the benzophenone rings plays a critical role; electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro) can modulate the electronic properties and stability of the resulting radical intermediates, thereby influencing the reaction pathway. acs.org In some molecular systems, the benzophenone moiety can act as an "antenna," absorbing light energy and initiating an intramolecular electron transfer to another part of the molecule, enabling novel reactivity. rsc.org

| Process | Mechanism | Key Intermediates | Outcome | Governing Factors |

|---|---|---|---|---|

| Photoinduced Energy Transfer (EnT) | Transfer of electronic excitation from donor to acceptor (e.g., Dexter mechanism). chemrxiv.org | Triplet excited state donor, ground state acceptor. | Formation of an excited state acceptor and ground state donor. rsc.org | Energy gap between donor and acceptor, molecular geometry. rsc.org |

| Photoinduced Electron Transfer (PET) | Transfer of an electron to or from the excited molecule. youtube.com | Excited state donor/acceptor, radical ions (cation and anion). youtube.com | Oxidation or reduction of the excited species and quencher. youtube.com | Redox potentials of the involved species, substituent effects. acs.org |

Advanced Materials Science Applications of 3 Fluoro 3 Methoxybenzophenone and Analogs

Role as Photoinitiators in Polymerization and Curing Technologies

Benzophenone (B1666685) and its derivatives are widely recognized for their role as photoinitiators, particularly in UV-curable formulations for coatings, inks, and adhesives. researchgate.netmdpi.com These compounds are instrumental in converting light energy into chemical energy to initiate polymerization. mdpi.com

Mechanism of Photoinitiation in UV-Curable Systems

Benzophenone-based compounds, including 3-Fluoro-3'-methoxybenzophenone, typically function as Type II photoinitiators. mdpi.com Unlike Type I initiators that undergo unimolecular cleavage, Type II initiators operate through a bimolecular mechanism. mdpi.com The process begins when the benzophenone molecule absorbs UV light, promoting it to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state through intersystem crossing (ISC). nih.govtetrawill.com

In this excited triplet state, the benzophenone derivative does not fragment itself. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically a tertiary amine or an alcohol present in the formulation. mdpi.comresearchgate.net This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates, leading to the rapid crosslinking and hardening (curing) of the material. mdpi.comresearchgate.net This entire process offers significant control over the initiation of polymerization, as free radicals are only generated upon exposure to a UV source.

Performance Enhancement in Coatings and Resins

The use of benzophenone derivatives as photoinitiators significantly enhances the performance of coatings and resins. The efficiency of the curing process is a critical factor, and the choice of photoinitiator plays a vital role in determining properties like curing speed, depth of cure, and the final mechanical characteristics of the cured film. google.com

The introduction of functional groups onto the benzophenone skeleton can improve compatibility with the resin system and reduce issues like migration and yellowing. google.com For instance, polymeric benzophenone derivatives have been developed to have lower volatility and migration rates compared to standard benzophenone, leading to improved gloss retention and durability in exterior architectural coatings. elsevierpure.com The performance of these initiators can be evaluated by measuring key parameters of the cured films, such as hardness, adhesion, and solvent resistance. mdpi.comgoogle.com Studies on various benzophenone derivatives have shown that modifications to the molecular structure can lead to faster curing times and improved mechanical properties, such as tensile strength and creep resistance in polyethylene (B3416737) films. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs)

The benzophenone framework is a versatile building block in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-accepting nature and high intersystem crossing efficiency. nih.govtetrawill.comresearchgate.net These properties make its derivatives suitable for use as both host materials and emitters in the emissive layer of OLED devices. nih.govossila.com The ability to attach various electron-donating groups to the electron-deficient benzophenone core allows for the creation of molecules with tailored photophysical properties. nih.gov

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material matrix. The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy efficiently to the phosphorescent emitter. mdpi.comresearchgate.net To prevent energy back-transfer from the emitter to the host, the host material must possess a triplet energy level higher than that of the dopant. researchgate.netossila.com

Benzophenone derivatives have been successfully designed as high-triplet-energy host materials. tetrawill.comossila.com Their rigid and highly twisted molecular geometry helps to reduce intermolecular interactions and self-quenching effects. nih.gov By incorporating electron-donating units like carbazole (B46965), developers have created bipolar host materials that facilitate balanced charge transport, a key factor for high device efficiency. nih.gov For example, PhOLEDs using benzophenone-based hosts have achieved high external quantum efficiencies (EQEs) for yellow and green emitters. nih.gov

Table 1: Performance of PhOLEDs with Benzophenone-Based Host Materials

| Host Material | Emitter (Dopant) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color |

|---|---|---|---|---|

| TRZ-DBC1 | Yellow Phosphor | 71.4 | 25.4 | Yellow |

Data sourced from a study on triazine-dibenzocarbazole based bipolar hosts. nih.gov

Emitters Exhibiting Thermally Activated Delayed Fluorescence (TADF)

Benzophenone derivatives are also key components in developing emitters that exhibit thermally activated delayed fluorescence (TADF). tetrawill.comresearchgate.net TADF is a mechanism that allows OLEDs to achieve near-100% internal quantum efficiency without using heavy metals found in phosphorescent emitters. rsc.org TADF materials are typically designed with a donor-acceptor (D-A) architecture. researchgate.net

Table 2: Properties of Selected Benzophenone-Based TADF Emitters

| Emitter | Donor Moiety | Acceptor Moiety | ΔEST (eV) | Photoluminescence Quantum Yield (%) |

|---|---|---|---|---|

| DOB-1 | Carbazole | DOBNA-benzonitrile | - | 83 |

| DOB-2 | Carbazole | DOBNA-benzonitrile | - | 92 |

Data sourced from a study on boron-containing TADF emitters. Note: ΔEST values were not explicitly tabled in the source but are central to TADF material design.

Influence of Molecular Design on OLED Performance

The performance of an OLED is profoundly influenced by the molecular design of its constituent materials. researchgate.net In benzophenone-based materials, strategic modifications to the molecular structure allow for precise tuning of their electrochemical and photophysical properties. nih.gov

For host materials, the key is to achieve a high triplet energy and balanced charge transport. researchgate.netossila.com The design often involves linking the benzophenone core with robust, high-triplet-energy donor groups like carbazole or dibenzofuran. The specific connection points (regioisomerism) between the donor and acceptor units can fine-tune the balance between resonance and conjugation effects, which in turn adjusts the HOMO/LUMO energy levels and the triplet energy of the final molecule. researchgate.net

For TADF emitters, the primary design goal is to minimize the singlet-triplet energy gap (ΔEST) while maintaining a high photoluminescence quantum yield. researchgate.net This is achieved by carefully selecting donor and acceptor units to control the degree of intramolecular charge transfer (ICT). researchgate.net In a molecule like this compound, the methoxy (B1213986) group acts as a mild electron donor while the fluorine atom and the carbonyl group are electron-withdrawing. This built-in D-A character, distributed across the twisted benzophenone backbone, is a foundational concept in designing modern TADF emitters. Increasing the rigidity of the molecular structure, for instance by replacing the phenyl rings with more planar systems like xanthone, can further enhance TADF efficiency by reducing non-radiative decay pathways. researchgate.net Recent advancements in multi-resonance TADF (MR-TADF) materials, which create rigid molecular frameworks, have led to emitters with exceptionally high quantum efficiencies and improved color purity. rsc.org

Building Blocks for Covalent Organic Frameworks (COFs) Synthesis

While direct utilization of this compound in COF synthesis is not yet widely documented, the application of substituted benzophenone analogs is a promising and established strategy. Substituted benzophenone imines, for instance, serve as effective precursors for the synthesis of highly crystalline and porous imine-linked COFs. nih.govresearchgate.net In this approach, the benzophenone moiety acts as a temporary protecting group for amine monomers, which is cleaved off during the COF formation in a formal transimination reaction. researchgate.netchemrxiv.org This method allows for the use of a wide range of substituted benzophenones, including those with electron-donating or electron-withdrawing groups, to fine-tune the reaction kinetics and potentially influence the final properties of the COF. researchgate.net

The electronic nature of the substituents on the benzophenone can impact the rate of imine hydrolysis, a key step in the COF formation. researchgate.net This control over the reaction pathway can lead to COFs with high crystallinity and porosity. researchgate.net This suggests that a molecule like this compound, with its specific electronic characteristics, could be employed to modulate COF synthesis.

Furthermore, benzophenone derivatives are not limited to being mere intermediates. Research has shown that incorporating benzophenone-rich components directly into the structure of 3D polymers and 2D COFs can enhance their photosensitizing properties. nih.gov This opens up applications in photocatalysis, where the benzophenone unit actively participates in the material's function. nih.govresearchgate.net The presence of the fluorine and methoxy groups in this compound could further tailor these photocatalytic activities.

Table 1: Examples of Substituted Benzophenone Analogs in COF Synthesis

| Analog | Role in Synthesis | Resulting COF Properties | Reference |

| para-Substituted N-aryl benzophenone imines | Protected amine monomers for formal transimination | High crystallinity and porosity | researchgate.net |

| Benzophenone-rich components | Photosensitizing building blocks | Enhanced charge carrier separation and intersystem crossing | nih.gov |

| Benzophenone imine protected dibenzopentalenes | Protected amine monomers for synthesis of antiaromatic COFs | High crystallinity and porosity, ambipolar charge storage | chemrxiv.org |

Utility in the Synthesis of Specialty Polymers and Fluorene (B118485) Derivatives

The application of fluorinated benzophenone analogs is well-established in the synthesis of high-performance specialty polymers, particularly poly(aryl ether ketones) (PAEKs). A key analog, 4,4'-difluorobenzophenone, is a widely used monomer in the production of polymers like Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK). researchgate.netgoogle.comnih.gov The synthesis of these polymers typically involves a nucleophilic aromatic substitution reaction between the difluorobenzophenone and a bisphenol monomer in the presence of a base. google.com The fluorine atoms act as excellent leaving groups, facilitating the polymerization process.

The incorporation of fluorine into the polymer backbone, as would be the case when using a monomer like this compound, can significantly enhance the dielectric properties of the resulting polymer, making them suitable for applications in high-frequency and high-speed communication technologies. The methoxy group, on the other hand, could influence solubility and processing characteristics.

In the realm of fluorene chemistry, benzophenone derivatives serve as important precursors for the synthesis of fluorenone, which can then be converted to a variety of fluorene derivatives. researchgate.netnih.gov The synthesis often involves an intramolecular cyclization of the benzophenone. While specific examples using this compound are not prevalent, the general synthetic routes are applicable. The fluorine and methoxy substituents on the benzophenone starting material would be carried through to the resulting fluorenone and subsequent fluorene derivatives, imparting them with unique electronic and photophysical properties. These functionalized fluorenes are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. google.com

Table 2: Synthesis of Specialty Polymers and Fluorene Derivatives using Benzophenone Analogs

| Application | Benzophenone Analog | Synthetic Method | Key Properties of Product | Reference |

| Poly(aryl ether ketone) (PAEK) Synthesis | 4,4'-Difluorobenzophenone | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance | google.comnih.gov |

| Fluorenone Synthesis | General Benzophenones | Intramolecular Cyclization | Precursor for functional fluorene derivatives | nih.gov |

| Fluorene Derivative Synthesis | 9-Oxo-fluorene derivatives | Suzuki Reaction | Potential for organic electroluminescence and solar cells | google.com |

Analytical Methodologies for Trace Detection and Quantification of Substituted Benzophenones

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating individual benzophenone (B1666685) derivatives from a mixture. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and thermal stability.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and thermally stable substituted benzophenones. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds are then ionized, and the resulting ions are filtered by a tandem mass spectrometer, which provides a high degree of sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This minimizes matrix interference and allows for reliable quantification at trace levels.

For instance, a study on the analysis of benzophenone (BP) and 4-methylbenzophenone (B132839) (4MBP) in breakfast cereals employed GC-MS/MS (B15284909) for detection. nih.gov The method involved ultrasonic extraction followed by a solid-phase extraction cleanup. nih.gov The use of an internal standard, benzophenone-d10, ensured accuracy. nih.gov Such methods are capable of detecting these compounds at very low concentrations, with limits of detection (LOD) around 2 µg/kg. nih.gov

Another method developed for 18 benzophenone derivatives in paper and cardboard packaging materials also utilized GC-MS. researchgate.net The analysis was performed in selected ion monitoring (SIM) mode to enhance sensitivity, with an injection volume of 1 μl in hot splitless mode. researchgate.net While specific operational parameters for 3-Fluoro-3'-methoxybenzophenone are not detailed in existing literature, the established methods for other benzophenones provide a strong starting point. The fragmentation patterns would be unique to its structure, involving characteristic losses related to the fluoro, methoxy (B1213986), and carbonyl moieties.

Table 1: Example GC-MS Parameters for Benzophenone Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Extraction | Ultrasonic extraction with dichloromethane/acetonitrile | nih.gov |

| Cleanup | Solid Phase Extraction (SPE) with a silica (B1680970) cartridge | nih.gov |

| Internal Standard | Benzophenone-d10 | nih.gov |

| Limit of Detection | 2 µg/kg for BP and 4MBP | nih.gov |

| Injection Mode | Hot splitless | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is ideal for analyzing a wide range of substituted benzophenones, including those that are less volatile or thermally labile. nih.gov This technique separates compounds based on their partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

A method for 17 benzophenone derivatives in fatty baby food utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). rsc.orgresearchgate.net The chromatographic separation was achieved on a C18 column, and detection was performed using a mass spectrometer operating in both positive and negative electrospray ionization modes to achieve maximum sensitivity for different compounds. rsc.orgresearchgate.net The analysis of fragmentation patterns is crucial for selecting the most abundant and characteristic product ions for quantification in multiple reaction monitoring (MRM) mode. rsc.orgresearchgate.net For this compound, one would expect fragmentation around the carbonyl group, with characteristic ions corresponding to the fluorinated and methoxylated phenyl rings.

Methods for analyzing benzophenones in human fluids like umbilical cord blood and serum also rely heavily on LC-MS/MS due to the complexity of the matrix and the need for high sensitivity. nih.govijpsjournal.com These methods can achieve limits of detection in the low ng/mL range. nih.gov

Table 2: Example HPLC-MS/MS Parameters for Benzophenone Derivative Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | rsc.orgresearchgate.net |

| Stationary Phase | C18 column | ijpsjournal.com |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | rsc.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.orgresearchgate.net |

| Sample Matrix | Fatty baby food, Human plasma | rsc.orgijpsjournal.com |

| Limit of Detection | 0.01–0.42 ng/mL (in umbilical cord blood) | nih.gov |

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes prior to chromatographic analysis. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup and pre-concentration technique for analyzing benzophenones in aqueous and other samples. nih.govnih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while other matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent.

For the analysis of benzophenone-derived compounds in surface water, Oasis HLB SPE cartridges have been used effectively, yielding recoveries between 91% and 96%. nih.gov In another study analyzing benzophenone-3 and its metabolite in human urine, C8 SPE columns were employed. nih.gov The selection of the sorbent material (e.g., C18, polymeric) is crucial and depends on the polarity of the target analyte. mdpi.comlcms.cz For this compound, a reversed-phase sorbent like C18 or a polymeric equivalent would likely be effective for extraction from aqueous samples.

Table 3: Example Solid-Phase Extraction Protocol for Benzophenones in Water

| Step | Procedure | Reference |

|---|---|---|

| Sorbent | Oasis HLB Cartridge | nih.gov |

| Sample | Surface Water | nih.gov |

| Conditioning | Cartridge conditioned with elution solvent then water | mdpi.com |

| Loading | Sample is passed through the cartridge | mdpi.com |

| Washing | Cartridge is washed to remove interferences | lcms.cz |

| Elution | Analytes eluted with a strong organic solvent (e.g., ethyl acetate/dichloromethane) | mdpi.com |

| Recovery | 91% - 96% | nih.gov |

Stir bar sorptive extraction (SBSE) is a solventless microextraction technique that offers high enrichment of organic compounds from aqueous samples. researchgate.netiiste.org It utilizes a magnetic stir bar coated with a thick layer of a sorbent phase, most commonly polydimethylsiloxane (B3030410) (PDMS). iiste.orgnih.gov The stir bar is placed in the sample and stirred for a set time, during which analytes partition from the sample matrix into the sorbent phase. The stir bar is then removed and the analytes are desorbed, either thermally for GC analysis or via liquid desorption for HPLC analysis. iiste.org

SBSE is particularly effective for non-polar and weakly polar compounds. iiste.org To enhance the extraction of more polar compounds, the sample matrix can be modified, for example, by adding salt. epa.gov A "sequential SBSE" approach has been developed to provide more uniform enrichment over a wide polarity range. epa.gov This technique has been successfully applied to the analysis of various organic pollutants in water, achieving low limits of detection (often <10 ng/L) and good recoveries (82-113%). epa.gov Given its structure, this compound would be a suitable candidate for SBSE, likely with good affinity for the standard PDMS phase.

Table 4: General Parameters for Stir Bar Sorptive Extraction

| Parameter | Description | Reference |

|---|---|---|

| Sorbent Phase | Polydimethylsiloxane (PDMS) | iiste.orgnih.gov |

| Principle | Partitioning of analytes between aqueous sample and PDMS phase | researchgate.net |

| Key Variables | Extraction time, stirring speed, pH, salt addition | nih.gov |

| Desorption | Thermal Desorption (for GC) or Liquid Desorption (for HPLC) | iiste.org |

| Advantages | High enrichment, solventless, environmentally friendly | researchgate.netnih.gov |

| LODs | Can achieve sub-ng/L levels for many organic pollutants | epa.gov |

Microwave-assisted extraction (MAE) uses microwave energy to heat solvents in contact with a solid or semi-solid sample, accelerating the extraction of analytes from the matrix into the solvent. youtube.com The direct heating of the solvent and any residual moisture within the sample matrix leads to a rapid temperature and pressure increase, causing cell wall rupture and enhancing the transfer of analytes into the extraction solvent. youtube.com This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov

MAE has been effectively used to extract benzophenone-derived compounds from sediment samples. nih.govresearchgate.net In one study, optimal extraction of sediments was achieved in 30 minutes at 150 °C, yielding recoveries between 80% and 99%. nih.gov The choice of solvent is critical, with mixtures like hexane (B92381) and acetone (B3395972) being common. For this compound in a solid matrix like soil or sediment, MAE would offer an efficient extraction method prior to cleanup and analysis.

Table 5: Example Microwave-Assisted Extraction Conditions for Benzophenones

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Microwave-Assisted Extraction (MAE) | nih.gov |

| Sample Matrix | Sediments | nih.govresearchgate.net |

| Extraction Time | 30 minutes | nih.gov |

| Temperature | 150 °C | nih.gov |

| Recovery | 80% - 99% | nih.gov |

| Advantages | Reduced extraction time, lower solvent volume | nih.gov |

In-Situ Derivatization for Enhanced Analytical Performance

The detection and quantification of substituted benzophenones at trace levels in various environmental matrices present significant analytical challenges. These challenges often stem from the low concentrations of the analytes and the complexity of the sample matrix. In-situ derivatization is a powerful technique employed to overcome these limitations by chemically modifying the target analytes within the sample matrix or during the extraction process. This modification can enhance the analyte's volatility, thermal stability, and detectability, particularly for analysis by gas chromatography-mass spectrometry (GC-MS).

Despite the utility of this technique, a review of the scientific literature reveals a notable absence of specific research on the in-situ derivatization of This compound for trace detection and quantification. While numerous studies detail the derivatization of other substituted benzophenones, particularly those with hydroxyl groups that are common in UV filters, specific methodologies and research findings for This compound are not presently available.

However, to provide a comprehensive understanding of the state-of-the-art in this field, this section will discuss the in-situ derivatization methodologies that have been successfully applied to other substituted benzophenones. It is important to note that the applicability of these methods to This compound would require experimental validation. The primary goals of derivatization for this class of compounds are to improve chromatographic behavior and enhance detection sensitivity.

General Derivatization Strategies for Substituted Benzophenones

The most common approach for the derivatization of substituted benzophenones, especially those containing hydroxyl or carboxylic acid functional groups, is silylation. This process involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly reactive and can be introduced directly into the sample, leading to the formation of more volatile and thermally stable derivatives suitable for GC-MS analysis.

Several silylating reagents have been employed for the in-situ derivatization of benzophenones, including:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

N,O-bis(trimethylsilyl)acetamide (BSA)

The choice of reagent often depends on the specific benzophenone derivative and the sample matrix. For instance, BSTFA is a powerful silylating agent that has been used in on-line derivatization coupled with solid-phase extraction (SPE) for the analysis of hydroxylated benzophenones in aqueous samples. jfda-online.com This approach minimizes sample handling and potential analyte loss.

Another derivatization strategy involves the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . This reagent targets the carbonyl group of the benzophenone, converting it into a thermally stable oxime. This method has been applied in conjunction with SPE for the analysis of benzophenone in water and sediment samples.

Research Findings on In-Situ Derivatization of Other Benzophenones

Studies on various substituted benzophenones have demonstrated the significant advantages of in-situ derivatization. For example, a method combining stir bar sorptive extraction (SBSE) with in-situ derivatization using an acetylating agent, followed by thermal desorption-GC-MS, has been developed for the simultaneous analysis of several benzophenone derivatives in water samples. researchgate.net This technique achieved low detection limits in the nanogram-per-liter range, good linearity, and high recovery rates. researchgate.net

Similarly, on-line derivatization coupled with SPE and GC-tandem mass spectrometry (MS/MS) has proven effective for the trace analysis of benzophenone-type UV filters in wastewater. researchgate.net The use of a trimethylsilylating reagent in the GC injection port simplifies the procedure and enhances sensitivity. jfda-online.com

The following table summarizes the performance of some in-situ derivatization methods applied to various substituted benzophenones, as reported in the literature. It is crucial to reiterate that these findings are not directly applicable to This compound but serve to illustrate the potential of the technique.

| Analytical Method | Derivatization Reagent | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

| SBSE-TD-GC-MS | Acetic Anhydride (B1165640) (in-situ acetylation) | BP, BP-1, BP-3, etc. | River Water | 0.5-2 ng/L | 102.0-128.1 | researchgate.net |

| SPE-GC-MS/MS | BSTFA (on-line silylation) | BP-1, BP-3, 4-HB, etc. | Wastewater | - | - | researchgate.net |

| SPE-GC-MS | PFBHA | Ketoprofen and its photoproducts | Surface Water & Sediment | 0.1-1.9 ng/L (water), 0.1-1.4 ng/g (sediment) | 91-96 (water), 80-99 (sediment) | researchgate.net |

Table 1: Examples of In-Situ Derivatization Methods for Substituted Benzophenones

The data clearly indicate that in-situ derivatization significantly enhances the analytical performance for trace-level detection of substituted benzophenones. The improved sensitivity and recovery rates are essential for accurate environmental monitoring and risk assessment of these compounds.

While no specific research currently exists for the in-situ derivatization of This compound , the established methods for other benzophenones provide a solid foundation for future research. The presence of the fluoro and methoxy groups on the phenyl rings of This compound does not preclude the use of derivatization techniques. However, the reactivity and stability of the target compound under various derivatization conditions would need to be thoroughly investigated to develop a robust and reliable analytical method.

Emerging Research Directions and Future Perspectives for 3 Fluoro 3 Methoxybenzophenone

The strategic placement of a fluorine atom and a methoxy (B1213986) group on the benzophenone (B1666685) scaffold endows 3-Fluoro-3'-methoxybenzophenone with a unique combination of electronic and steric properties. These features are positioning the compound as a valuable building block for a new generation of molecules and materials. Researchers are actively exploring its potential, pushing the boundaries of synthesis, computational chemistry, photochemistry, and materials science. The following sections delve into the emerging research directions and future outlook for this promising compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-3'-methoxybenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce the fluorine and methoxy substituents. For example, optimizing solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (often 0–60°C) is critical for high yields . Catalysts like AlCl₃ or FeCl₃ may be used, with reaction times ranging from 6–24 hours. Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. For instance, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR, while fluorine’s electron-withdrawing effect shifts adjacent protons downfield. Infrared Spectroscopy (IR) identifies the carbonyl stretch (~1650–1700 cm⁻¹) and C-F/C-O vibrations. Mass Spectrometry (MS) verifies the molecular ion peak (m/z 356.13) and fragmentation patterns .

Q. What initial biological screening protocols are recommended for this compound?

- Methodological Answer : Start with in-vitro cytotoxicity assays (e.g., MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Use positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining). Antimicrobial activity can be assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution and reduction reactions?

- Methodological Answer : The fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution (e.g., amines or thiols under basic conditions). The methoxy group donates electron density via resonance, stabilizing intermediates. Reduction with LiAlH₄ converts the ketone to a benzhydrol derivative, while oxidation with KMnO₄ yields a carboxylic acid. Computational studies (DFT) can model charge distribution and transition states .

Q. How do the fluorinated and methoxy substituents in this compound affect its electronic properties and interactions in biological systems?

- Methodological Answer : The fluoro group increases lipophilicity and metabolic stability, enhancing membrane permeability. The methoxy group engages in hydrogen bonding with target proteins (e.g., kinases or caspases). Docking simulations (AutoDock Vina) reveal binding affinities to enzymes like topoisomerase II. Comparative studies with non-fluorinated analogs show reduced activity, highlighting fluorine’s role in bioactivity .

Q. How can conflicting data regarding the apoptotic concentration of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 8.9–10.5 µM in HeLa vs. MCF-7 cells) may arise from cell line-specific sensitivity or assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines , include positive/negative controls , and validate via orthogonal assays (e.g., caspase-3 activation). Meta-analyses of published data can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.